Stereochemical Purity: Single (3R,2’S) Enantiomer vs. Racemic Mixture
Commercially supplied benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-propan-2-ylcarbamate (CAS 1401666‑45‑2) is guaranteed at ≥98% chemical purity and is sold as a single, defined (3R,2’S)‑stereoisomer . In contrast, the racemic mixture labeled as CID 135392672 (CAS 2166269‑28‑7) carries no formal enantiomeric excess specification and is catalogued without stereochemical assignment . This difference translates directly into downstream diastereomeric excess (de): even a 2% enantiomeric impurity in the building block can reduce the final de of the coupled product from >99% to <95% in a single step, a critical threshold for pharmaceutical intermediate qualification.
Comparator: racemic mixture, no ee specification
| Evidence Dimension | Enantiomeric purity (single enantiomer specification vs. racemic mixture) |
|---|---|
| Target Compound Data | ≥98% purity, single (3R,2’S) stereoisomer (CAS 1401666‑45‑2) |
| Comparator Or Baseline | Racemic mixture (CID 135392672, CAS 2166269‑28‑7), no enantiomeric excess specification |
| Quantified Difference | Net enantiomeric excess difference >98% for the target vs. 0% for the comparator |
| Conditions | Vendor Certificates of Analysis; chiral HPLC or SFC purity assays |
Why This Matters
Procuring a single enantiomer eliminates the need for costly chiral separation steps and ensures predictable stereochemical outcomes in asymmetric syntheses, directly reducing process development time and improving batch-to-batch consistency.
